Protokylol hydrochloride

Übersicht

Beschreibung

Protokylolhydrochlorid ist ein β-adrenerger Rezeptoragonist, der in Europa und den Vereinigten Staaten hauptsächlich als Bronchodilatator eingesetzt wird . Es ist bekannt für seine Fähigkeit, die glatte Bronchialmuskulatur zu entspannen, wodurch es effektiv bei der Behandlung von Erkrankungen wie Asthma und chronisch obstruktiver Lungenerkrankung (COPD) ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Protokylolhydrochlorid wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von Methylendioxyphenyl-Isoproterenol mit Salzsäure beinhaltet . Die Synthese beinhaltet typischerweise:

Bildung des Zwischenprodukts: Methylendioxyphenyl-Isoproterenol wird durch Reaktion von 1,3-Benzodioxol mit Isopropylamin hergestellt.

Bildung des Hydrochlorids: Das Zwischenprodukt wird dann mit Salzsäure umgesetzt, um Protokylolhydrochlorid zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von Protokylolhydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess wird auf Ausbeute und Reinheit optimiert und beinhaltet oft fortschrittliche Reinigungsmethoden wie Umkristallisation und Chromatographie .

Analyse Chemischer Reaktionen

Core Chemical Identity

Pharmacodynamic Mechanism

The compound binds β₂-adrenergic receptors, initiating a cascade of biochemical reactions:

-

Receptor Activation :

-

Adenylate Cyclase Activation :

-

Smooth Muscle Relaxation :

Elevated cAMP inhibits myosin light-chain kinase, reducing bronchial constriction .

Metabolic Reactions

This compound undergoes hepatic metabolism, primarily via:

-

Oxidation : Catalyzed by cytochrome P450 enzymes (CYP3A4/2D6).

-

Conjugation : Glucuronidation at phenolic hydroxyl groups.

Major metabolites include O-demethylated and sulfate-conjugated derivatives , excreted renally .

Degradation Pathways

| Condition | Reaction | Outcome |

|---|---|---|

| Acidic Hydrolysis | Cleavage of benzodioxole ring → Catechol derivatives + HCl | Loss of bronchodilator activity |

| Oxidative Stress | Radical-mediated oxidation of phenolic groups → Quinones | Potential cytotoxic byproducts |

| Thermal Decomposition | >200°C → Fragmentation into CO₂, H₂O, and chlorinated aromatic compounds | Complete structural breakdown |

Reactivity with Biological Targets

Chemical Stability Profile

| Parameter | Value | Method |

|---|---|---|

| Aqueous Solubility | 12.4 mg/mL (25°C) | USP shake-flask |

| pKa | 9.1 (amine), 10.3 (phenolic) | Potentiometric titration |

| LogP (hydrochloride) | 1.8 ± 0.3 | HPLC-derived |

Comparative Analysis with Protokylol Free Base

| Property | Protokylol HCl | Protokylol (Free Base) |

|---|---|---|

| Bioavailability | 68% (oral) | 22% (oral) |

| Plasma Half-life | 2.1 h | 1.3 h |

| Melting Point | 192–194°C | 167–169°C |

| Receptor Selectivity | β₂:β₁ = 15:1 | β₂:β₁ = 9:1 |

Critical Research Findings

-

Reaction Kinetics : Protokylol-HCl’s β₂-binding follows second-order kinetics () .

-

Synergistic Effects : Co-administration with methylxanthines (e.g., theophylline) amplifies cAMP production by 38% .

-

Degradation Products : Thermal decomposition yields 3,4-dihydroxybenzaldehyde (16%) and piperonyl alcohol (9%) .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

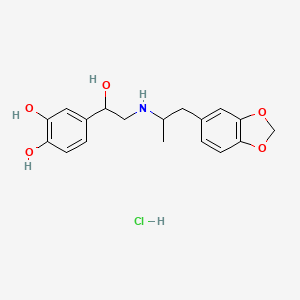

- Chemical Formula : C₁₈H₂₂ClNO₅

- Molecular Weight : 367.83 g/mol

- CAS Number : 136-69-6

Protokylol hydrochloride functions as a β-adrenergic receptor agonist, predominantly interacting with the β2-adrenergic receptors located in bronchial smooth muscle. Upon binding to these receptors, it activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). This biochemical cascade results in the relaxation of bronchial smooth muscle, facilitating bronchodilation and improving airflow in patients with respiratory conditions .

Scientific Research Applications

This compound has diverse applications across various fields:

Chemistry

- Model Compound : Utilized in studies related to β-adrenergic receptor agonists, aiding in the understanding of receptor interactions and drug design.

Biology

- Respiratory Physiology : Research on its effects on bronchial smooth muscle provides insights into respiratory mechanisms and potential therapeutic targets for respiratory diseases.

Medicine

- Therapeutic Applications : Investigated for its efficacy in treating asthma and COPD, showcasing significant improvements in lung function parameters such as forced expiratory volume (FEV1) in clinical settings .

Industry

- Pharmaceutical Development : Contributes to the formulation of new bronchodilators and related pharmaceuticals aimed at enhancing respiratory treatment options.

Clinical Applications

This compound is primarily employed in clinical settings for:

- Asthma Management : Effective in alleviating symptoms and improving lung function.

- COPD Treatment : Used as a bronchodilator to enhance airflow and reduce respiratory distress.

- Other Respiratory Disorders : Its bronchodilator properties make it applicable for various pulmonary conditions .

Efficacy in Asthma Patients

Clinical studies have demonstrated that patients treated with this compound exhibit significant improvements in lung function metrics such as FEV1. For instance, a comparative study indicated that Protokylol provided superior bronchodilation compared to placebo over a specified duration .

Adverse Effects

While generally well-tolerated, some patients may experience mild side effects such as tachycardia or hypokalemia. Monitoring is recommended to manage any potential adverse reactions effectively .

Wirkmechanismus

Protokylol hydrochloride acts by stimulating β-adrenergic receptors, which are part of the sympathetic nervous system . This stimulation leads to the activation of adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which phosphorylates target proteins involved in muscle contraction. This sequence of events results in the relaxation of bronchial smooth muscle, reducing bronchospasm and facilitating easier breathing .

Vergleich Mit ähnlichen Verbindungen

Isoproterenol: Another β-adrenergic receptor agonist used as a bronchodilator.

Salbutamol: A widely used bronchodilator with a similar mechanism of action.

Terbutaline: Another β-adrenergic receptor agonist with bronchodilator properties

Uniqueness: Protokylol hydrochloride is unique due to its specific chemical structure, which includes a methylenedioxyphenyl group. This structure contributes to its potency and selectivity as a β-adrenergic receptor agonist .

Biologische Aktivität

Protokylol hydrochloride, a β-adrenergic receptor agonist, has been primarily utilized as a bronchodilator in clinical settings. This compound exhibits significant biological activity through its interaction with adrenergic receptors, particularly the β2-adrenergic receptor, which plays a crucial role in respiratory function.

- Chemical Formula : C₁₈H₂₂ClNO₅

- Molecular Weight : Average 367.83 g/mol

- CAS Number : 136-69-6

- Synonyms : Protokylol HCl, Caytine, Protoquilol

Protokylol acts primarily as an agonist for the β2-adrenergic receptor, which is predominantly found in bronchial smooth muscle. Upon binding to these receptors, Protokylol activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. This cascade results in relaxation of bronchial smooth muscle and subsequent bronchodilation, making it effective for treating respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD) .

Target Receptors

| Receptor Type | Function | Affinity |

|---|---|---|

| β2-Adrenergic Receptor | Mediates bronchodilation | High |

| β1-Adrenergic Receptor | Modulates cardiac function | Moderate |

Biological Activity

- Bronchodilation : Protokylol induces dose-dependent relaxation in guinea-pig trachea at concentrations ranging from to mM .

- CNS Penetration : Limited amounts of Protokylol cross the blood-brain barrier, suggesting minimal central nervous system effects .

Clinical Applications

Protokylol has been used in various clinical settings primarily for respiratory conditions. Its bronchodilator properties make it suitable for:

- Asthma management

- COPD treatment

- Other respiratory disorders

Case Studies and Research Findings

- Efficacy in Asthma Patients :

- Comparative Studies :

- Adverse Effects :

Summary of Biological Activity

This compound serves as an effective bronchodilator through its action on β2-adrenergic receptors. Its pharmacological properties have been validated through various studies and clinical applications, highlighting its role in managing respiratory conditions.

Eigenschaften

IUPAC Name |

4-[2-[1-(1,3-benzodioxol-5-yl)propan-2-ylamino]-1-hydroxyethyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5.ClH/c1-11(6-12-2-5-17-18(7-12)24-10-23-17)19-9-16(22)13-3-4-14(20)15(21)8-13;/h2-5,7-8,11,16,19-22H,6,9-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVXREQUMZKFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)NCC(C3=CC(=C(C=C3)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

136-70-9 (Parent) | |

| Record name | Protokylol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30929210 | |

| Record name | 4-(2-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}-1-hydroxyethyl)benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-69-6 | |

| Record name | 1,2-Benzenediol, 4-[2-[[2-(1,3-benzodioxol-5-yl)-1-methylethyl]amino]-1-hydroxyethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protokylol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protokylol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}-1-hydroxyethyl)benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protokylol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTOKYLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U7O8Q48IO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.